- Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

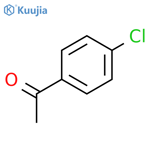

Cas no 956-02-5 (4'-Chlorochalcone)

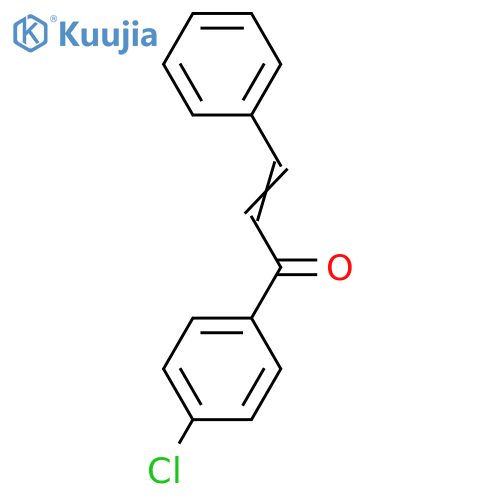

4'-Chlorochalcone structure

Nome del prodotto:4'-Chlorochalcone

4'-Chlorochalcone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one

- BENZILIDENE-4-CHLOROACETOPHENONE

- (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE

- 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE

- 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl

- 4'-Chlorochalcone

- 2-Benzal-4'-chloroacetophenone

- 2-Benzylidene-4'-chloroacetophenone

- (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

- Chalcone, 4'-chloro-

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-

- Ketone, p-chlorophenyl styryl

- Benzylidene p-chloroacetophenone

- 4'-Chlorchalkon

- (E)-4'-Chlorochalcone

- HIINIOLNGCQCSM-IZZDOVSWSA-N

- SBB055391

- BBL003612

- 4345AF

- STK868560

- RSC004702

- Propenone, 1-(4-chlorophenyl)

- 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)

- Chalcone, 4′-chloro- (6CI, 7CI, 8CI)

- 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone

- 4-Chlorophenyl styryl ketone

- 4′-Chlorochalcone

- NSC 39788

- p-Chlorophenyl styryl ketone

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-

- DTXSID301313946

- 22966-22-9

- AKOS001483156

- (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one

- MFCD00016343

- (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one

- 956-02-5

- LS-14366

- trans-4a(2)-Chlorochalcone

- CS-0116756

- N10378

- Z46033266

- CHEMBL227561

- Propenone, 1-(4-chlorophenyl)-3-phenyl-

- EN300-222020

- SCHEMBL196424

- 3N-001

-

- MDL: MFCD00016343

- Inchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H

- Chiave InChI: HIINIOLNGCQCSM-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1

- BRN: 642281

Proprietà calcolate

- Massa esatta: 242.05000

- Massa monoisotopica: 242.05

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 271

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 1

- Carica superficiale: 0

- XLogP3: 3.7

- Superficie polare topologica: 17.1

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.202 g/cm3

- Punto di fusione: 95.0 and le 99.0 deg-C

- Punto di ebollizione: 386.8 °C at 760 mmHg

- Punto di infiammabilità: 212 °C

- Indice di rifrazione: 1.632

- PSA: 17.07000

- LogP: 4.23610

- Solubilità: Non determinato

- λmax: 310(EtOH)(lit.)

4'-Chlorochalcone Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26-37

- RTECS:UD5572990

-

Identificazione dei materiali pericolosi:

4'-Chlorochalcone Dati doganali

- CODICE SA:2914700090

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

4'-Chlorochalcone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-100g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 100g |

¥701.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-226862-25 g |

4'-Chlorochalcone, |

956-02-5 | 25g |

¥684.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-25g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 25g |

¥189.00 | 2024-04-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-5g |

4'-Chlorochalcone |

956-02-5 | 98% | 5g |

¥136.00 | 2022-09-02 | |

| TRC | C382208-100mg |

4'-Chlorochalcone |

956-02-5 | 100mg |

$ 75.00 | 2023-09-08 | ||

| Fluorochem | 011129-1g |

4'-Chlorochalcone |

956-02-5 | 95% | 1g |

£16.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153804-25G |

4'-Chlorochalcone |

956-02-5 | >98.0%(HPLC) | 25g |

¥228.90 | 2023-09-03 | |

| Chemenu | CM277067-25g |

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one |

956-02-5 | 95% | 25g |

$234 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-25g |

4'-Chlorochalcone |

956-02-5 | 98% | 25g |

¥398.00 | 2022-09-02 | |

| Fluorochem | 011129-250g |

4'-Chlorochalcone |

956-02-5 | 95% | 250g |

£270.00 | 2022-03-01 |

4'-Chlorochalcone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 24 h, 25 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 30 min, 55 °C

Riferimento

- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction, Phosphorus, 2013, 188(12), 1778-1791

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 30 - 60 min, rt

Riferimento

- Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives, International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119

Metodo di produzione 4

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C

Riferimento

- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light, ACS Catalysis, 2020, 10(6), 3640-3649

Metodo di produzione 6

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 - 30 s, heated

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones, International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt; overnight, rt

Riferimento

- A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Metodo di produzione 9

Metodo di produzione 10

Metodo di produzione 11

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 6 h, rt

Riferimento

- Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric Epoxidation, Macromolecules (Washington, 2007, 40(19), 6783-6785

Metodo di produzione 14

Metodo di produzione 15

Metodo di produzione 16

Metodo di produzione 17

Metodo di produzione 18

Condizioni di reazione

1.1 Solvents: Ethanol ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Riferimento

- Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence properties, Research on Chemical Intermediates, 2022, 48(3), 983-1001

Metodo di produzione 19

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 -

1.2 -

Riferimento

- Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

- 1-(4-chlorophenyl)ethan-1-one

- Benzyl alcohol

- 4-Chlorobenzaldehyde

- Phosphonic acid, [2-(4-chlorophenyl)-2-[(2,2-dimethyl-1-oxopropyl)amino]ethenyl]-, diethyl ester

- Acetophenone

- Benzaldehyde

4'-Chlorochalcone Preparation Products

4'-Chlorochalcone Letteratura correlata

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

Categorie correlate

- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Retrochalconi

- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Chalconi e diidrochalconi Retrochalconi

- Solventi e chimici organici Composti organici Aldeide/Cheto

956-02-5 (4'-Chlorochalcone) Prodotti correlati

- 1781803-50-6(3-(2-Bromophenyl)-2-fluoropropanoic acid)

- 2138526-70-0(3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid)

- 900136-51-8(5-1-(2,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridin-4-ylidene-1,3-diazinane-2,4,6-trione)

- 2097884-65-4(2-(5-methyl-1,2-oxazol-4-yl)methyl-2,3-dihydropyridazin-3-one)

- 2034290-20-3(3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide)

- 2229506-96-9(1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethoxybenzene)

- 1803759-18-3(1-Chloro-3-(4-chloro-2-methylphenyl)propan-2-one)

- 1354938-89-8(3-(3-Methylphenyl)-1,2-oxazol-5-ol)

- 941990-97-2(N-(3,5-dimethylphenyl)-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 1017409-90-3(3-amino-5-methyl-N-(propan-2-yl)benzene-1-sulfonamide)

Fornitori consigliati

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso